molecular formula C23H19ClN2O2S B12445161 2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12445161
M. Wt: 422.9 g/mol
InChI Key: VIBQYGNBBZEGIC-UHFFFAOYSA-N
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Description

2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothieno-pyrimidinone core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzothieno Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of the Pyrimidinone Moiety: This step often involves the use of urea or its derivatives under specific conditions to form the pyrimidinone ring.

    Attachment of the 4-[(4-chlorobenzyl)oxy]phenyl Group: This is usually done through nucleophilic substitution reactions, where the chlorobenzyl group is introduced using suitable chlorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(4-chlorobenzyl)oxy]phenyl}-2-propenoic acid
  • (3-[(3-chlorobenzyl)oxy]phenyl)boronic acid
  • 4-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its benzothieno-pyrimidinone core, which imparts unique biological activity and potential therapeutic applications. Its structural complexity and the presence of the chlorobenzyl group further enhance its chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

2-[4-[(4-chlorophenyl)methoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C23H19ClN2O2S/c24-16-9-5-14(6-10-16)13-28-17-11-7-15(8-12-17)21-25-22(27)20-18-3-1-2-4-19(18)29-23(20)26-21/h5-12H,1-4,13H2,(H,25,26,27)

InChI Key

VIBQYGNBBZEGIC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl

Origin of Product

United States

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